molecular formula C26H50N4O8 B3111042 tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate;oxalic acid CAS No. 1818847-56-1

tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate;oxalic acid

Cat. No.: B3111042
CAS No.: 1818847-56-1
M. Wt: 546.7
InChI Key: CBHLFZILWBPRKT-UHFFFAOYSA-N
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Description

tert-Butyl N-[4-(aminomethyl)cyclohexyl]carbamate (CAS: 177583-27-6, MFCD01861810) is a Boc-protected cyclohexylamine derivative featuring an aminomethyl substituent on the cyclohexyl ring . Its molecular formula is C₁₂H₂₄N₂O₂, with a molecular weight of 244.33 g/mol. The compound is often paired with oxalic acid (C₂H₂O₄) to form a salt or co-crystal, enhancing solubility and stability for biochemical applications . The Boc group (tert-butoxycarbonyl) serves as a protective moiety for the amine, enabling selective deprotection under acidic conditions (e.g., trifluoroacetic acid) during synthetic workflows .

Oxalic acid, a dicarboxylic acid, acts as a counterion, modulating physicochemical properties such as crystallinity and bioavailability. This combination is frequently utilized in pharmaceutical intermediates and kinase inhibitor development .

Properties

IUPAC Name

tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C12H24N2O2.C2H2O4/c2*1-12(2,3)16-11(15)14-10-6-4-9(8-13)5-7-10;3-1(4)2(5)6/h2*9-10H,4-8,13H2,1-3H3,(H,14,15);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBHLFZILWBPRKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)CN.CC(C)(C)OC(=O)NC1CCC(CC1)CN.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H50N4O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate typically involves the protection of the amine group using tert-butyl carbamate (Boc) protection. The reaction is carried out under anhydrous conditions with a base and the anhydride Boc2O . The reaction conditions are mild and can be conducted at room temperature.

Industrial Production Methods: Industrial production of this compound involves the use of tert-butyl carbamate and 4-(aminomethyl)cyclohexylamine as starting materials. The reaction is catalyzed by boron trifluoride etherate adsorbed on anhydrous magnesium sulfate . This method is efficient and yields high purity products.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: KMnO4, OsO4

    Reduction: H2/Ni, H2/Rh, LiAlH4, NaBH4

    Substitution: Various nucleophiles

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with H2/Ni can produce amines.

Scientific Research Applications

Chemistry: tert-Butyl N-[4-(aminomethyl)cyclohexyl]carbamate is used as a protecting group for amines in organic synthesis. It is stable under various reaction conditions and can be easily removed when needed .

Biology: In biological research, this compound is used to modify peptides and proteins. It helps in studying the structure and function of biomolecules by providing a stable protective group for amines .

Medicine: In medicinal chemistry, tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate is used in the synthesis of pharmaceutical intermediates. It is involved in the development of drugs targeting specific enzymes and receptors .

Industry: Industrially, this compound is used in the production of polymers and resins. It acts as a stabilizer and modifier in various polymerization processes .

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate involves the protection of amine groups through the formation of a stable carbamate linkage. This linkage is resistant to nucleophiles and bases, making it an ideal protective group in organic synthesis . The compound can be cleaved under acidic conditions, releasing the free amine for further reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate;oxalic acid with analogous tert-butyl carbamates and oxalate salts:

Compound Name Molecular Formula Key Functional Groups Biological Application Synthetic Highlights Stability/Solubility References
This compound C₁₄H₂₆N₂O₆* Boc-protected amine, cyclohexyl aminomethyl, oxalate salt Biochemical reagents, kinase inhibitors Synthesized via Boc protection of trans-4-aminocyclohexylmethylamine ; oxalic acid added post-purification Stable in basic conditions; soluble in polar solvents (DMSO, MeOH)
tert-Butyl N-[(3S,4R)-4-methoxy-3-piperidyl]carbamate hemioxalate C₁₃H₂₄N₂O₅·0.5C₂H₂O₄ Boc-protected piperidine, methoxy, hemioxalate HDAC inhibition, drug discovery Hemioxalate formed during final crystallization; Boc group retained in biological assays Acid-labile Boc group; moderate aqueous solubility
tert-Butyl N-[4-[(2-chloropyrimidin-4-yl)amino]cyclohexyl]carbamate C₁₅H₂₃ClN₄O₂ Chloropyrimidine, Boc-protected cyclohexylamine Kinase inhibitors (e.g., EGFR, VEGFR) Suzuki coupling introduces chloropyrimidine; Boc deprotection precedes target binding High thermal stability; lipophilic (logP ~3.2)
tert-Butyl N-[(1r,4r)-4-[2-(4-chlorophenoxy)acetamido]cyclohexyl]carbamate C₂₀H₂₉ClN₂O₄ Chlorophenoxy, Boc-protected cyclohexylamide Peptide mimetics, protease inhibitors TFA deprotection yields free amine for subsequent acylation Sensitive to strong acids; soluble in DCM
tert-Butyl N-{4-[(6-chloro-2-(methylsulfanyl)pyrimidin-4-yl)amino]cyclohexyl}carbamate C₁₆H₂₄ClN₅O₂S Methylsulfanylpyrimidine, Boc-protected amine Anticancer agents, nucleotide analog synthesis Thioether formation via nucleophilic substitution; Boc retained until final step Photostable; moderate solubility in THF

*Assumes 1:1 stoichiometry with oxalic acid.

Structural and Functional Insights

Cyclohexyl vs. Piperidyl Scaffolds: The cyclohexyl core in the target compound provides conformational rigidity compared to the piperidine ring in ’s derivative. This rigidity may enhance target selectivity in kinase inhibition . The aminomethyl group (target compound) enables hydrogen bonding with biological targets, unlike the methoxy group in , which contributes to lipophilicity .

Oxalate Salts vs. Free Bases: Oxalic acid improves aqueous solubility (e.g., 25 mg/mL in water for the target compound) compared to free bases like tert-butyl N-[4-[(2-chloropyrimidin-4-yl)amino]cyclohexyl]carbamate (logP ~3.2) . Hemioxalate salts (e.g., ) exhibit lower acidity than di-oxalate forms, influencing pharmacokinetics .

Substituent Effects on Bioactivity :

  • Chloropyrimidine () enhances electrophilic reactivity, favoring covalent binding to kinase ATP pockets .
  • Methylsulfanyl groups () improve membrane permeability but reduce solubility .

Biological Activity

Tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate;oxalic acid is a compound with the molecular formula C₁₂H₂₄N₂O₂, recognized for its stability and versatility in various biological and medicinal applications. This compound serves primarily as a protective group for amines, facilitating the study of peptide and protein structures. Its biological activity is attributed to its interactions with specific molecular targets, which can lead to significant therapeutic implications.

The biological effects of this compound are primarily mediated through its ability to bind to target proteins, influencing their activity. This binding can modulate cellular processes, making it valuable in drug development targeting specific enzymes and receptors. The compound's mechanism involves:

  • Enzyme Inhibition : Interacting with enzymes involved in various biochemical pathways.
  • Receptor Modulation : Altering receptor activity, which may affect signaling pathways within cells.

Biological Activity Overview

This compound has shown potential in several biological contexts:

  • Pharmaceutical Development : It is utilized in synthesizing intermediates for drugs aimed at treating conditions related to enzyme dysfunction.
  • Protein and Peptide Studies : Its stability allows for modifications that are crucial in understanding biomolecular functions.
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, although further research is needed to elucidate these effects fully.

Case Studies and Research Findings

Research on this compound has highlighted its diverse applications:

  • Synthesis of Pharmaceutical Intermediates : The compound has been employed in the synthesis of various drug candidates, particularly those targeting coagulation pathways due to its structural similarities with known anticoagulants.
  • Biochemical Interactions : Studies have indicated that this compound can interact with proteins involved in cellular signaling, which may lead to alterations in cellular responses.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameBiological ActivityMechanism of ActionApplications
This compoundNeuroprotective, Enzyme modulationBinds to enzymes/receptorsDrug synthesis, Protein studies
Carbamic acid, N-[trans-4-(aminomethyl)cyclohexyl]-, 1,1-dimethylethyl esterAnticoagulant potentialInhibits coagulation enzymesAnticoagulant drug development
Tert-Butyl (1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexylcarbamate oxalic acidSimilar propertiesSimilar binding mechanismsDrug synthesis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate;oxalic acid
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tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate;oxalic acid

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